Cas no 83-18-1 (2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde)

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde structure
83-18-1 structure
Product Name:2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde
Numero CAS:83-18-1
MF:C13H13NO
MW:199.248423337936
MDL:MFCD00051494
CID:81710
PubChem ID:66515
Update Time:2025-06-22

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
    • 2,5-dimethyl-1-phenyl-1H-Pyrrole-3-carboxaldehyde
    • 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde
    • 1H-Pyrrole-3-carboxaldehyde,2,5-dimethyl-1-phenyl
    • 1-phenyl-2,5-dimethyl-3-formylpyrrole
    • 2,4-DIMETHYL-3'-PYRROLIDINOMETHYL BENZOPHENONE
    • 2,5-dimethyl-1-phenyl-3-pyrrolecarboxaldehyde
    • 2,5-Dimethyl-1-phenyl-pyrrol-3-carbaldehyd
    • 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde
    • 2,5-Dimethyl-1-Phenylpyrrole-3-Carboxaldehyde
    • F1029-0024
    • 3-Formyl-2,5-dimethyl-1-phenylpyrrole
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde (ACI)
    • Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- (6CI, 8CI)
    • NSC 68230
    • UNII-PW8ELR8SUD
    • DTXSID2058887
    • SY101131
    • W18717
    • 83-18-1
    • OSM-S-28
    • EINECS 201-458-6
    • BB 0237624
    • CS-0186511
    • doi:10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N
    • AS-66693
    • W-203889
    • doi:10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N.1
    • AKOS000113216
    • NS00038241
    • 10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N
    • PW8ELR8SUD
    • Z56759012
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, AldrichCPR
    • 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
    • EN300-01173
    • FT-0610426
    • Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
    • SCHEMBL645648
    • 1H-Pyrrole-3-carboxaldehyde,5-dimethyl-1-phenyl-
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbalde hyde
    • 2,5-Dimethyl-1-phenyl pyrrole-3-carboxaldehyde
    • NSC-68230
    • Pyrrole-3-carboxaldehyde,5-dimethyl-1-phenyl-
    • MFCD00051494
    • AM83083
    • NSC68230
    • CHEMBL2113933
    • 10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N.1
    • STK297810
    • 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde; 3-Formyl-2,5- dimethyl-1-phenylpyrrole; NSC 68230
    • ALBB-020874
    • MDL: MFCD00051494
    • Inchi: 1S/C13H13NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-9H,1-2H3
    • Chiave InChI: LNROIXNEIZSESG-UHFFFAOYSA-N
    • Sorrisi: O=CC1=C(C)N(C2C=CC=CC=2)C(C)=C1
    • BRN: 144790

Proprietà calcolate

  • Massa esatta: 199.10000
  • Massa monoisotopica: 199.099714
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 22
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: Incerto
  • Densità: 1.04
  • Punto di fusione: 193-195 ºC
  • Punto di ebollizione: 345.8°C at 760 mmHg
  • Punto di infiammabilità: 163°C
  • Indice di rifrazione: 1.559
  • PSA: 22.00000
  • LogP: 2.90660
  • Solubilità: Incerto.
  • Sensibilità: Air Sensitive

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Informazioni sulla sicurezza

  • Codice categoria di pericolo: 36
  • Istruzioni di sicurezza: S22-S24/25
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Prezzodi più >>

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2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ;  15 - 20 min, 180 °C; 15 min, rt
1.2 Reagents: Phosphorus oxychloride ;  cooled; 15 min, rt
1.3 Solvents: Dimethylformamide ;  3 h, 100 °C; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Riferimento
Discovery and Structure-Activity Relationships of Pyrrolone Antimalarials
Murugesan, Dinakaran; et al, Journal of Medicinal Chemistry, 2013, 56(7), 2975-2990

Metodo di produzione 2

Condizioni di reazione
1.1 16 h, 110 °C
2.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 0 °C → rt; 15 min, rt
2.2 4 h, 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity
Oderinlo, Ogunyemi O. ; et al, ChemMedChem, 2023, 18(6),

Metodo di produzione 3

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 4

Condizioni di reazione
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Sulfamic acid ;  3 h, rt
1.2 Reagents: Phosphorus oxychloride ;  3 h, 0 - 60 °C
Riferimento
Discovery, synthesis and SAR analysis of novel selective small molecule S1P4-R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype
Urbano, Mariangela; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6739-6745

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  < 5 °C; 6 h, < 5 °C → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
New synthesis of pyrvinium that inhibits the β-catenin/Tcf4 pathway
Mao, Yongjun; et al, Heterocycles, 2012, 85(5), 1179-1185

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  cooled; 15 min, rt
1.2 Solvents: Dimethylformamide ;  3 h, 100 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Riferimento
Discovery and optimisation studies of antimalarial phenotypic hits
Mital, Alka; et al, European Journal of Medicinal Chemistry, 2015, 103, 530-538

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 15 min, rt
1.2 Solvents: Dimethylformamide ;  3 h, 100 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, basified, cooled
Riferimento
Ligand-based virtual screening, parallel solution-phase and microwave-assisted synthesis as tools to identify and synthesize new inhibitors of Mycobacterium tuberculosis
Manetti, Fabrizio; et al, ChemMedChem, 2006, 1(9), 973-989

Metodo di produzione 9

Condizioni di reazione
1.1 rt → 160 °C; 16 h, 160 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 20 min, 0 °C
2.2 Solvents: Dimethylformamide ;  0 °C → rt; 4 h, rt → 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Riferimento
Synthesis, structure and in-vitro antitrypanosomal activity of non-toxic arylpyrrole-based chalcone derivatives
Zulu, Ayanda I. ; et al, Molecules, 2020, 25(7),

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Toluene ;  0.5 h, 150 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  110 °C
Riferimento
Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans
Tao, Lei; et al, ACS Catalysis, 2017, 7(2), 959-964

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 12

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Raw materials

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Preparation Products

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